molecular formula C21H14O B13081611 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde

2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde

Cat. No.: B13081611
M. Wt: 282.3 g/mol
InChI Key: PBQNYYTXQKGDNP-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde is an organic compound that features a biphenyl structure with an ethynyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura cross-coupling reaction, where a biphenyl boronic acid is coupled with an ethynyl halide in the presence of a palladium catalyst and a base . The resulting ethynyl biphenyl compound is then subjected to formylation to introduce the aldehyde group .

Industrial Production Methods

Industrial production of 2-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde may involve large-scale Suzuki-Miyaura cross-coupling reactions using automated reactors and continuous flow systems to enhance efficiency and yield. The use of robust palladium catalysts and optimized reaction conditions ensures high selectivity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

2-[2-(4-phenylphenyl)ethynyl]benzaldehyde

InChI

InChI=1S/C21H14O/c22-16-21-9-5-4-8-19(21)13-10-17-11-14-20(15-12-17)18-6-2-1-3-7-18/h1-9,11-12,14-16H

InChI Key

PBQNYYTXQKGDNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=CC=C3C=O

Origin of Product

United States

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